14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic compound belonging to the class of corticosteroids. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, hydroxylation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control. Purification steps such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols .
Scientific Research Applications
14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and reaction mechanisms.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and inhibition of immune cell activation. The compound also affects various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Flumethasone: A fluorinated corticosteroid used in veterinary medicine.
Hydrocortisone: A naturally occurring corticosteroid with anti-inflammatory effects.
Uniqueness
14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and selectivity compared to other corticosteroids. This makes it particularly effective in reducing inflammation and modulating immune responses .
Properties
Molecular Formula |
C22H29FO5 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
14-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-9-21(23)15-5-4-13-8-14(25)6-7-19(13,2)18(15)16(26)10-20(21,3)22(12,28)17(27)11-24/h6-8,12,15-16,18,24,26,28H,4-5,9-11H2,1-3H3 |
InChI Key |
OXYIPQGDQCLIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.